5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavone
Overview
Description
5,7,3’-Trihydroxy-6,4’,5’-trimethoxyflavone is a methylated flavone found in Artemisia frigida . It is a natural product also found in Gardenia sootepensis, Artemisia herba-alba, and other organisms .
Molecular Structure Analysis
The molecular formula of 5,7,3’-Trihydroxy-6,4’,5’-trimethoxyflavone is C18H16O8 . The structure includes a flavone backbone, which is a type of flavonoid, with three hydroxy groups and three methoxy groups attached .Chemical Reactions Analysis
Specific chemical reactions involving 5,7,3’-Trihydroxy-6,4’,5’-trimethoxyflavone are not provided in the available resources. As a flavone, it may participate in reactions typical of this class of compounds .Physical And Chemical Properties Analysis
The molecular weight of 5,7,3’-Trihydroxy-6,4’,5’-trimethoxyflavone is 360.3 g/mol . Other physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, hydrogen bond donor count, and others can be found in the PubChem database .Scientific Research Applications
Anti-HIV and Cytotoxic Activities
5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavone has demonstrated significant potential in the field of medical research, particularly in its anti-HIV and cytotoxic activities. A study found that certain flavones, including variants of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavone, exhibited anti-HIV-1 activity and inhibited DNA topoisomerase IIα, a key enzyme in DNA replication and cell division, indicating potential use in anti-cancer therapies (Kongkum et al., 2012).
Antitumor Properties
Research has also highlighted the antitumor properties of this flavone. An example includes a study on flavones isolated from Artemisia argyi, where compounds similar to 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavone inhibited farnesyl protein transferase and showed potential in inhibiting tumor cell proliferation (Seo et al., 2003).
Interaction with Human Serum Albumin
A significant aspect of its biological activity is its interaction with human serum albumin (HSA), an essential protein in drug pharmacokinetics. A study investigating the binding properties of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavone to HSA found strong binding affinity, suggesting its potential in drug delivery systems (Tang et al., 2005).
Safety And Hazards
properties
IUPAC Name |
5,7-dihydroxy-2-(3-hydroxy-4,5-dimethoxyphenyl)-6-methoxychromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O8/c1-23-14-5-8(4-10(20)17(14)24-2)12-6-9(19)15-13(26-12)7-11(21)18(25-3)16(15)22/h4-7,20-22H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMBOOVZSTMWOFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)O)C2=CC(=O)C3=C(O2)C=C(C(=C3O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavone |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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